molecular formula C15H16O5 B12041647 3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol CAS No. 115103-30-5

3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol

Cat. No.: B12041647
CAS No.: 115103-30-5
M. Wt: 276.28 g/mol
InChI Key: JGXPRDVSWGDODG-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reaction of 2-hydroxy-4-methoxy-6-methylphenol with 5-methylcatechol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxy-6-methylbenzoic acid: Shares similar functional groups but differs in its overall structure and properties.

    5-Methylcatechol: A simpler compound that serves as a precursor in the synthesis of 3-(2-Hydroxy-4-methoxy-6-methylphenoxy)-5-methylcatechol.

    Quinones: Oxidized derivatives that exhibit different chemical and biological activities.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

115103-30-5

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

3-(2-hydroxy-4-methoxy-6-methylphenoxy)-5-methylbenzene-1,2-diol

InChI

InChI=1S/C15H16O5/c1-8-4-11(16)14(18)13(5-8)20-15-9(2)6-10(19-3)7-12(15)17/h4-7,16-18H,1-3H3

InChI Key

JGXPRDVSWGDODG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2C)OC)O)O)O

Origin of Product

United States

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